Cas no 1797270-75-7 (3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine)

3-{[1-(2,4-Dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine is a specialized heterocyclic compound featuring a pyridazine core linked to a piperidinyloxy moiety, further modified by a 2,4-dichloro-5-methylbenzenesulfonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and agrochemical research. The sulfonyl and dichloromethyl substituents enhance its reactivity and potential as a building block for biologically active molecules. Its well-defined synthetic pathway allows for high purity and scalability, ensuring consistency in research applications. The compound’s stability and functional group diversity make it suitable for further derivatization in drug discovery and material science.
3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine structure
1797270-75-7 structure
Product Name:3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine
CAS No:1797270-75-7
MF:C16H17Cl2N3O3S
MW:402.295480489731
CID:5371878
Update Time:2025-05-24

3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine Chemical and Physical Properties

Names and Identifiers

    • 3-[[1-[(2,4-Dichloro-5-methylphenyl)sulfonyl]-4-piperidinyl]oxy]pyridazine
    • 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine
    • Inchi: 1S/C16H17Cl2N3O3S/c1-11-9-15(14(18)10-13(11)17)25(22,23)21-7-4-12(5-8-21)24-16-3-2-6-19-20-16/h2-3,6,9-10,12H,4-5,7-8H2,1H3
    • InChI Key: VSESXGMHTLMHEE-UHFFFAOYSA-N
    • SMILES: C1(OC2CCN(S(C3=CC(C)=C(Cl)C=C3Cl)(=O)=O)CC2)=NN=CC=C1

Experimental Properties

  • Density: 1.432±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 599.2±60.0 °C(Predicted)
  • pka: 3.02±0.10(Predicted)

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Additional information on 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine

Introduction to 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine (CAS No. 1797270-75-7)

3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and functional properties. This compound, identified by its CAS number 1797270-75-7, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The presence of a piperidine ring and a pyridazine moiety in its structure contributes to its complex interactions with biological targets, which are being explored for potential therapeutic applications.

The chemical structure of 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine features a benzenesulfonyl group attached to a piperidine ring, which is further linked to a pyridazine unit through an oxygen atom. This arrangement creates a multifaceted scaffold that can interact with various biological receptors and enzymes. The substituent groups on the benzenesulfonyl moiety, specifically the 2,4-dichloro and 5-methyl substituents, enhance the compound's lipophilicity and electronic properties, influencing its binding affinity and selectivity towards biological targets.

In recent years, there has been growing interest in the development of novel compounds that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The piperidine ring in 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine is known to be a common pharmacophore in drugs that interact with these systems. Preliminary studies suggest that this compound may exhibit properties similar to those of atypical antipsychotics and antidepressants, although further research is needed to fully elucidate its pharmacological profile.

The synthesis of 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key steps include the formation of the benzenesulfonyl group, the coupling of this group with piperidine derivatives, and finally the introduction of the pyridazine unit through an oxygen bridge. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

One of the most compelling aspects of 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine is its potential as a lead compound for drug discovery. Its unique structural features make it a versatile scaffold that can be modified to enhance specific biological activities. Researchers are exploring various derivatives of this compound to optimize its pharmacokinetic properties, such as solubility and metabolic stability, which are crucial for developing effective therapeutics.

Recent advancements in computational chemistry have enabled the use of molecular modeling techniques to predict the binding interactions of 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine with target proteins. These studies have provided valuable insights into how the compound interacts with receptors such as serotonin receptors (e.g., 5-HT1A) and dopamine receptors (e.g., D2). By understanding these interactions at an atomic level, scientists can design more effective derivatives with improved therapeutic profiles.

The biological activity of 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine has been preliminarily assessed in vitro using various cell-based assays. These assays have revealed promising results regarding its ability to modulate neurotransmitter release and receptor occupancy. For instance, studies have shown that this compound can inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating conditions such as depression and anxiety disorders.

In addition to its pharmacological potential, 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine has also been investigated for its toxicological profile. Preliminary toxicology studies have indicated that the compound is well-tolerated at moderate doses but may exhibit some side effects at higher concentrations. These findings are crucial for determining safe dosage ranges and for designing future clinical trials.

The development of new drugs is often hampered by challenges such as drug resistance and off-target effects. However, compounds like 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine offer hope by providing novel chemical scaffolds that can overcome these issues. By leveraging cutting-edge synthetic methods and computational tools, researchers can rapidly explore new derivatives and optimize their properties for better therapeutic outcomes.

The future directions for research on 3-{[1-(2,4-dichloro-5-methylbenzenesulfonyl)piperidin-4-yl]oxy}pyridazine include further investigation into its mechanism of action and exploration of its potential in treating neurological disorders. Additionally, studies on its interaction with other biological targets may uncover new therapeutic applications beyond traditional neurotransmitter systems. As our understanding of complex biological pathways continues to grow, compounds like this one will play an increasingly important role in drug discovery efforts.

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